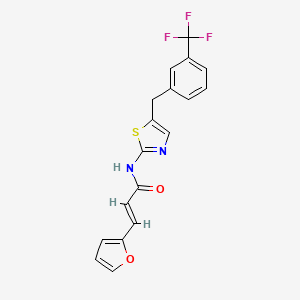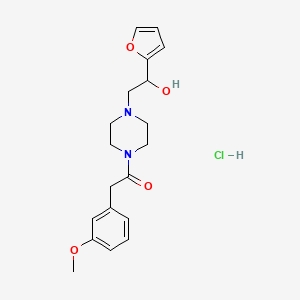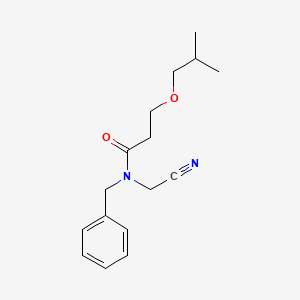
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide, also known as ML352, is a small molecule that has been identified as a potential therapeutic agent for the treatment of various diseases. This compound has been studied extensively for its mechanism of action and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves the inhibition of a protein called IKKβ. This protein is involved in the regulation of the NF-κB pathway, which is a key pathway involved in inflammation and cancer. Inhibition of IKKβ by N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide leads to the suppression of the NF-κB pathway, resulting in the anti-inflammatory and anti-cancer effects of this compound.
Biochemical and Physiological Effects
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its high potency and specificity for IKKβ inhibition. This makes it a useful tool for studying the NF-κB pathway and its role in various diseases. However, one limitation of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
For the study of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide include further investigation of its potential applications in the treatment of various diseases. This includes studying its efficacy in animal models of inflammatory diseases and cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide for therapeutic use. Finally, the development of more soluble analogs of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide may improve its utility as a research tool.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3-(2-methylpropoxy)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with benzylamine to form the benzylamide intermediate. The final step involves the reaction of the benzylamide intermediate with cyanomethyl magnesium bromide to form N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide.
Applications De Recherche Scientifique
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has been studied for its potential applications in various scientific research areas. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide has also been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-14(2)13-20-11-8-16(19)18(10-9-17)12-15-6-4-3-5-7-15/h3-7,14H,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKTDQSCAFMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)N(CC#N)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-3-(2-methylpropoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)
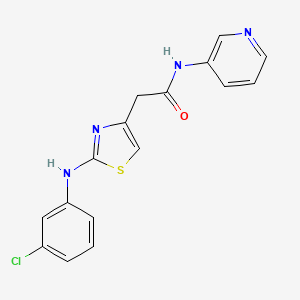
![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
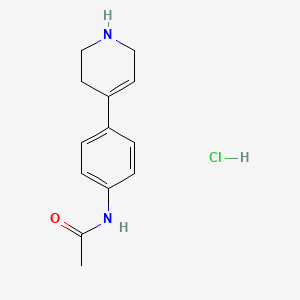
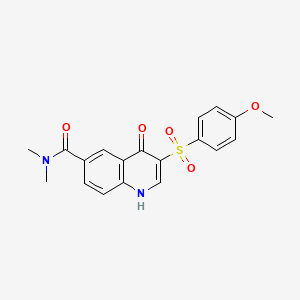
![N-(1-cyanocyclohexyl)-2-{[1-(4-cyanophenyl)ethyl]amino}propanamide](/img/structure/B2840441.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2840444.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)
![4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2840446.png)

